molecular formula C23H22N2O5 B2638885 2-cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896833-35-5

2-cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2638885
CAS No.: 896833-35-5
M. Wt: 406.438
InChI Key: DRQQIQDYSPYKQV-UHFFFAOYSA-N
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Description

The compound “2-cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It is part of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues that have been synthesized as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage and inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .


Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH . The 5-acetyl-4-aminopyrimidines are acylated with carboxylic anhydrides or acid chlorides . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Molecular Structure Analysis

The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines . The compounds showed promising activity where some emerged as potent PARP-1 inhibitors .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Scientific Research Applications

Novel Synthesis Methods and Biological Activities

  • Synthesis Techniques : Novel methods for synthesizing chromeno[2,3-d]pyrimidine derivatives have been developed, including efficient synthesis techniques for spiro[chromeno[2,3-d]pyrimidine-5,3'-indoline]-tetraones and other derivatives using multicomponent reactions. These methods highlight the structural diversity achievable within this chemical class and its relevance to drug discovery (Moghaddam et al., 2012); (Jadidi et al., 2009).

  • Antimicrobial Activity : Certain chromeno[2,3-d]pyrimidine derivatives have shown antimicrobial activity, suggesting their potential application in developing new antimicrobial agents. The structure-activity relationships derived from these studies can guide the synthesis of new compounds with enhanced biological activities (Banothu & Bavanthula, 2012).

  • Photoreactive Properties : Studies on the photoreactions of related chromenones suggest the potential of chromeno[2,3-d]pyrimidine derivatives in photochemical applications, which could extend to photodynamic therapy or the development of photoresponsive materials (Kaur et al., 2017).

  • Structural and Spectroscopic Analysis : Detailed structural and spectroscopic analyses of chromeno[2,3-d]pyrimidine derivatives contribute to a deeper understanding of their chemical properties and the impact of various substituents on their reactivity and biological activity. This knowledge is essential for the rational design of new compounds with targeted properties (Halim & Ibrahim, 2021).

Properties

IUPAC Name

2-cyclohexyl-3-(furan-2-ylmethyl)-8-methoxychromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-15-9-10-17-18(12-15)30-22-19(20(17)26)23(27)25(13-16-8-5-11-29-16)21(24-22)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQQIQDYSPYKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CO4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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